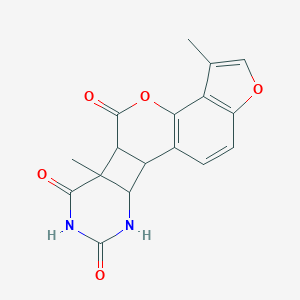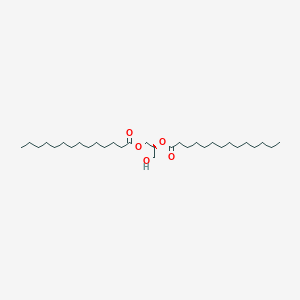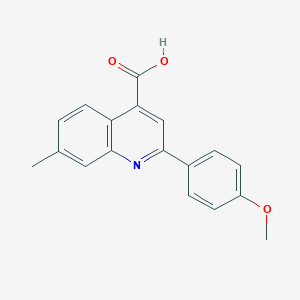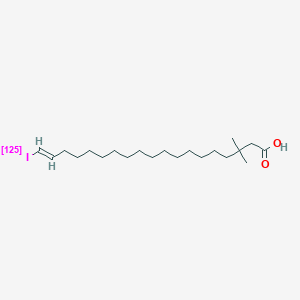
19-Iodo-3,3-dimethyl-18-nonadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Iodo-3,3-dimethyl-18-nonadecenoic acid, also known as IDNA, is a fatty acid derivative that has been the focus of extensive scientific research in recent years. This compound has been found to have a range of potential applications, particularly in the fields of medicine and biotechnology. In
Scientific Research Applications
19-Iodo-3,3-dimethyl-18-nonadecenoic acid has been found to have a range of potential applications in scientific research. One key area of interest is in the development of new drugs and therapies. 19-Iodo-3,3-dimethyl-18-nonadecenoic acid has been shown to have anti-inflammatory properties, and it has been suggested that it may have potential for the treatment of conditions such as arthritis and other inflammatory diseases.
In addition, 19-Iodo-3,3-dimethyl-18-nonadecenoic acid has been found to have potential as an antifungal agent. Studies have shown that it is effective against a range of fungal species, including Candida albicans, which is a common cause of infections in humans.
Mechanism Of Action
The mechanism of action of 19-Iodo-3,3-dimethyl-18-nonadecenoic acid is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have suggested that 19-Iodo-3,3-dimethyl-18-nonadecenoic acid may work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, it has been suggested that 19-Iodo-3,3-dimethyl-18-nonadecenoic acid may inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical And Physiological Effects
19-Iodo-3,3-dimethyl-18-nonadecenoic acid has been found to have a range of biochemical and physiological effects. Studies have shown that it is able to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, it has been shown to have antifungal activity, as mentioned above.
Advantages And Limitations For Lab Experiments
One advantage of using 19-Iodo-3,3-dimethyl-18-nonadecenoic acid in lab experiments is that it is relatively easy to synthesize, and it is stable under a range of conditions. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research involving 19-Iodo-3,3-dimethyl-18-nonadecenoic acid. One area of interest is in the development of new drugs and therapies based on this compound. Another potential direction is in the study of the mechanism of action of 19-Iodo-3,3-dimethyl-18-nonadecenoic acid, which could lead to a better understanding of its potential applications. Finally, research could be conducted to explore the potential use of 19-Iodo-3,3-dimethyl-18-nonadecenoic acid in other areas, such as agriculture or environmental science.
Conclusion:
In conclusion, 19-Iodo-3,3-dimethyl-18-nonadecenoic acid is a compound that has shown great potential for a range of scientific research applications. Its anti-inflammatory and antifungal properties make it of particular interest in the development of new drugs and therapies. While there are some limitations to its use in lab experiments, there are also many potential future directions for research involving this compound. Overall, 19-Iodo-3,3-dimethyl-18-nonadecenoic acid represents an exciting area of research with many potential applications.
Synthesis Methods
19-Iodo-3,3-dimethyl-18-nonadecenoic acid can be synthesized through a multi-step process involving the use of various reagents and catalysts. The synthesis typically begins with the reaction of nonadecenoic acid with iodine to form 19-iodo-nonadecenoic acid. This compound is then subjected to further reactions to introduce the 3,3-dimethyl group, resulting in the formation of 19-Iodo-3,3-dimethyl-18-nonadecenoic acid.
properties
CAS RN |
112503-86-3 |
|---|---|
Product Name |
19-Iodo-3,3-dimethyl-18-nonadecenoic acid |
Molecular Formula |
C21H39IO2 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(E)-19-(125I)iodanyl-3,3-dimethylnonadec-18-enoic acid |
InChI |
InChI=1S/C21H39IO2/c1-21(2,19-20(23)24)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22/h16,18H,3-15,17,19H2,1-2H3,(H,23,24)/b18-16+/i22-2 |
InChI Key |
XEVPORCYSZLLRH-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(CCCCCCCCCCCCCC/C=C/[125I])CC(=O)O |
SMILES |
CC(C)(CCCCCCCCCCCCCCC=CI)CC(=O)O |
Canonical SMILES |
CC(C)(CCCCCCCCCCCCCCC=CI)CC(=O)O |
synonyms |
19-DMIVN 19-iodo-3,3-dimethyl-18-nonadecenoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



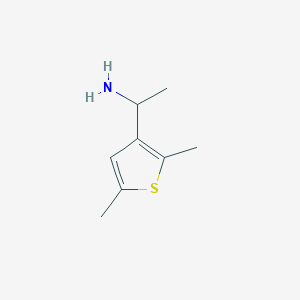
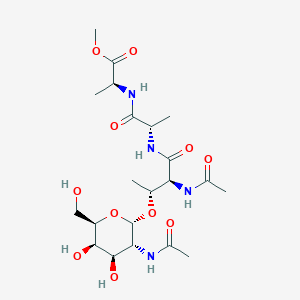
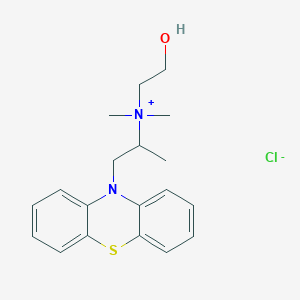
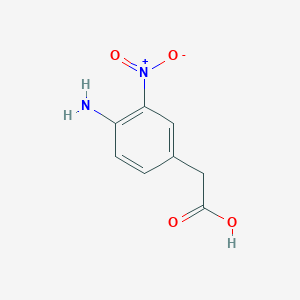
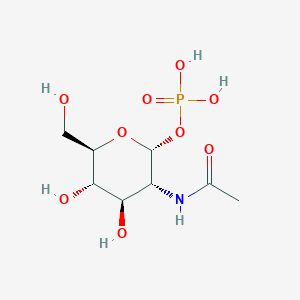
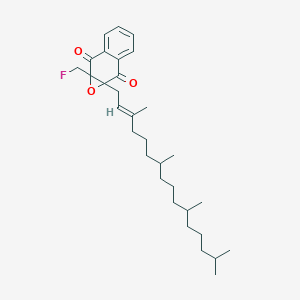
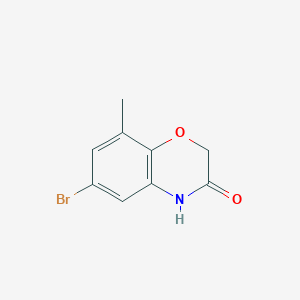
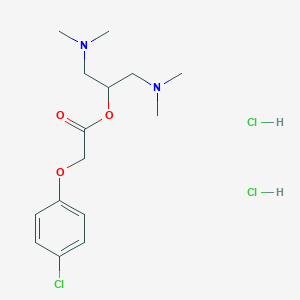
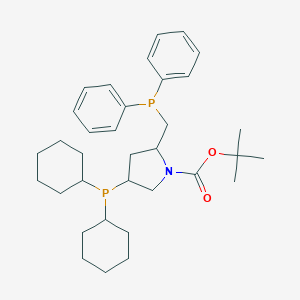
![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)
